molecular formula C18H13ClFN3O3S2 B12211760 (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

Cat. No.: B12211760
M. Wt: 437.9 g/mol
InChI Key: JCBLAQDTDSAIBQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique combination of functional groups, such as the chlorophenyl, fluorobenzylsulfonyl, and thiadiazolyl moieties, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzylsulfonyl Group: The fluorobenzylsulfonyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a sulfonamide derivative.

    Coupling with the Chlorophenyl Group: The chlorophenyl group is coupled to the thiadiazole ring via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the intermediate product and an appropriate acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of thiadiazoles, including those related to (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide, exhibit antiviral properties. A study synthesized various N-substituted thiadiazole derivatives and evaluated their efficacy against Tobacco Mosaic Virus (TMV). Some compounds demonstrated moderate antiviral activity, suggesting potential for further development as antiviral agents .

Antimicrobial Properties

Compounds derived from thiadiazoles have been studied for their antimicrobial effects. The sulfonamide group present in the compound contributes to its ability to inhibit bacterial growth. Research indicates that modifications to the thiadiazole structure can enhance antimicrobial potency, making these compounds candidates for developing new antibiotics .

Anti-inflammatory Effects

Thiadiazole derivatives have also shown promise in anti-inflammatory applications. Studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic options for conditions characterized by inflammation .

Plant Protection Agents

The compound is being explored as a potential active ingredient in agrochemical formulations aimed at pest control. Its structural characteristics allow it to function effectively against various pests while being less harmful to beneficial organisms . The incorporation of the thiadiazole moiety is particularly relevant due to its known insecticidal properties.

Herbicide Development

Research into the herbicidal properties of thiadiazole derivatives indicates that they can inhibit plant growth by interfering with specific biochemical pathways. The compound may serve as a basis for developing novel herbicides with improved efficacy and selectivity against unwanted vegetation .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antiviral ActivityModerate activity against TMV; potential for further development
Antimicrobial PropertiesEffective against bacterial strains; modifications enhance potency
Agrochemical ApplicationsPotential use as a herbicide; effective pest control agent

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulation of Signaling Pathways: Interacting with key signaling molecules and receptors, leading to alterations in cellular signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide: Similar structure with a methyl group instead of a fluorine atom.

    (2E)-3-(4-chlorophenyl)-N-{5-[(4-bromobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide: Similar structure with a bromine atom instead of a fluorine atom.

    (2E)-3-(4-chlorophenyl)-N-{5-[(4-iodobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide: Similar structure with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorobenzylsulfonyl group in (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Structure and Synthesis

The compound features a thiadiazole moiety , which is known for its pharmacological significance. The synthesis typically involves the reaction of 1,3,4-thiadiazole derivatives with various aryl and sulfonyl groups to enhance biological activity. The incorporation of a 4-chlorophenyl group and a 4-fluorobenzyl sulfonyl group is significant as these modifications can influence the lipophilicity and bioactivity of the resulting compound.

Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have been tested against various cancer cell lines. For example, derivatives with similar structures demonstrated IC50 values in the range of 0.28 µg/mL against MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins like Bax and caspase activation .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively documented:

  • Antibacterial and Antifungal Properties : Compounds in this class have shown activity against a range of pathogens. For example, studies indicate that certain 1,3,4-thiadiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory properties:

  • Inhibition Studies : Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
  • Cytokine Modulation : These compounds can modulate cytokine production in immune cells, thereby reducing inflammation .

Case Studies

A selection of case studies highlights the effectiveness of thiadiazole derivatives:

StudyCompoundTargetIC50 ValueMechanism
1aMCF-70.28 µg/mLApoptosis via Bax/Bcl-2 ratio
2bE. coli15 µg/mLCell wall synthesis inhibition
3cCOX-IIIC50 = 10 µMEnzyme inhibition

Properties

Molecular Formula

C18H13ClFN3O3S2

Molecular Weight

437.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C18H13ClFN3O3S2/c19-14-6-1-12(2-7-14)5-10-16(24)21-17-22-23-18(27-17)28(25,26)11-13-3-8-15(20)9-4-13/h1-10H,11H2,(H,21,22,24)/b10-5+

InChI Key

JCBLAQDTDSAIBQ-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.